![molecular formula C22H26F4O2 B14174180 1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) CAS No. 922718-47-6](/img/structure/B14174180.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) is a synthetic organic compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two 3,4-difluorobenzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) typically involves the reaction of decane-1,10-diol with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) involves its interaction with specific molecular targets. The ether linkages and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity through hydrogen bonding, van der Waals forces, and hydrophobic interactions .
類似化合物との比較
Similar Compounds
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,5-difluorobenzene)
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,3-difluorobenzene)
Uniqueness
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity .
特性
CAS番号 |
922718-47-6 |
|---|---|
分子式 |
C22H26F4O2 |
分子量 |
398.4 g/mol |
IUPAC名 |
4-[10-(3,4-difluorophenoxy)decoxy]-1,2-difluorobenzene |
InChI |
InChI=1S/C22H26F4O2/c23-19-11-9-17(15-21(19)25)27-13-7-5-3-1-2-4-6-8-14-28-18-10-12-20(24)22(26)16-18/h9-12,15-16H,1-8,13-14H2 |
InChIキー |
QVMJBVJBEMJIID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
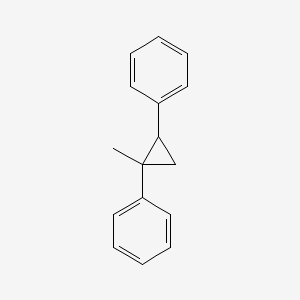
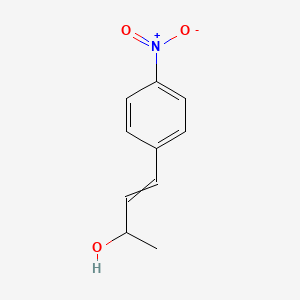
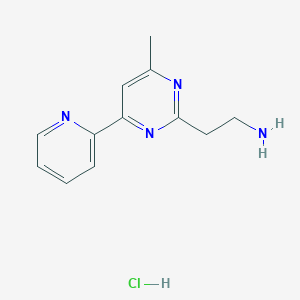
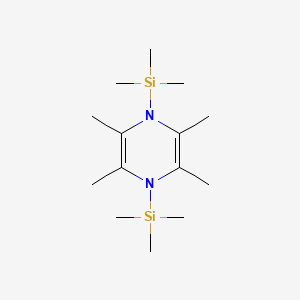
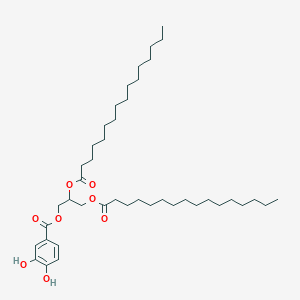
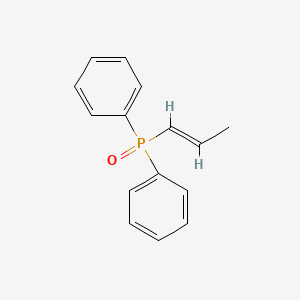
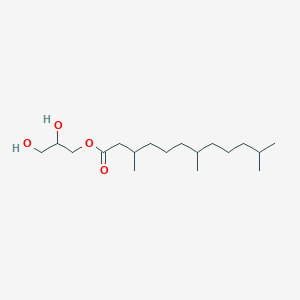
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
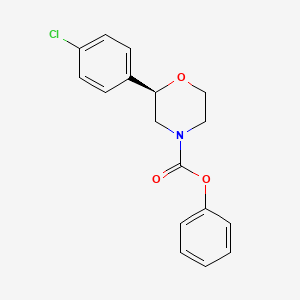
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

